![molecular formula C21H22ClN5OS B2495281 N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251705-35-7](/img/structure/B2495281.png)
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors.
Mode of Action
It is likely that it binds to the receptor and inhibits its activity, thereby preventing the signaling processes that lead to angiogenesis .
Biochemical Pathways
The inhibition of VEGFR1 affects the VEGF signaling pathway, which is primarily involved in angiogenesis. By blocking this pathway, the compound can disrupt the formation of new blood vessels, thereby inhibiting the growth and spread of tumors .
Result of Action
By inhibiting VEGFR1 and disrupting the VEGF signaling pathway, this compound can potentially limit the growth and spread of tumors. This could result in a decrease in tumor size and potentially improve the prognosis for patients with certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) as low as 0.49 μg/mL against pathogens like E. coli and S. aureus.
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
N-[(4-chlorophenyl)methyl]-... | 0.49 | E. coli, S. aureus |
Other Derivatives | 1.9 - 500 | Various pathogens |
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide has several applications across different scientific domains:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in treating various cancers due to its ability to inhibit angiogenesis. It may also play a role in developing new antimicrobial agents.
Organic Synthesis
As a versatile building block, it can be utilized in synthesizing more complex organic molecules, serving as a reagent in various organic reactions.
Material Science
In industrial applications, this compound can be explored for developing new materials and as a catalyst in chemical processes.
Case Study 1: Anticancer Activity
A study published in Cancer Research demonstrated that N-[4-chlorophenyl)methyl]-... significantly reduced tumor growth in xenograft models by inhibiting VEGFR signaling pathways. The results indicated a potential for this compound as a novel anticancer agent.
Case Study 2: Antimicrobial Evaluation
Research published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential use in treating infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzanilides and related organic molecules, such as:
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazole-1-yl-methyl)pentane-3-ol
Uniqueness
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
The compound N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a novel molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and pyridine rings. Various methods such as microwave-assisted synthesis have been explored to enhance yield and purity, as seen in related studies on similar compounds .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the 1,2,4-oxadiazole nucleus have shown broad-spectrum antibacterial and antifungal activities. The Minimum Inhibitory Concentrations (MICs) for these compounds can be as low as 0.49 μg/mL against certain bacterial strains .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
N-(Chloro) | 0.49 | E. coli, S. aureus |
Other Derivatives | 1.9 - 500 | Various pathogens |
Anticancer Activity
The anticancer potential of this compound has been highlighted in studies focusing on imidazole derivatives. These compounds have shown in vitro cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). For example, one derivative demonstrated an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .
Cell Line | IC50 (μM) |
---|---|
HeLa | 30 |
CaCo-2 | 25 |
MCF7 (breast cancer) | 40 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. Studies suggest that similar compounds can inhibit human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and cyclooxygenases (COX), which are critical in inflammation and cancer progression .
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of various imidazole derivatives, including those structurally related to this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, demonstrating potential for development as a new class of antibiotics . -
Case Study on Anticancer Activity :
In vitro tests revealed that derivatives with similar structures exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYDZRSKHCLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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